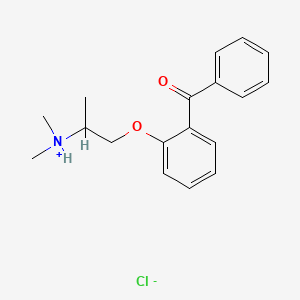

2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride

Description

Properties

CAS No. |

7347-83-3 |

|---|---|

Molecular Formula |

C18H22ClNO2 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

1-(2-benzoylphenoxy)propan-2-yl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H21NO2.ClH/c1-14(19(2)3)13-21-17-12-8-7-11-16(17)18(20)15-9-5-4-6-10-15;/h4-12,14H,13H2,1-3H3;1H |

InChI Key |

KYKNSOIHEXYRLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride generally involves:

- Preparation of the benzophenone core or use of commercially available benzophenone derivatives.

- Introduction of the 2-(dimethylamino)propoxy substituent via nucleophilic substitution or etherification.

- Conversion to the hydrochloride salt form for stabilization and purification.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Benzophenone (Diphenylmethanone) : The parent compound providing the aromatic ketone structure.

- 2-(Dimethylamino)propan-1-ol : The nucleophile providing the dimethylamino-propoxy group.

- Hydrochloric acid (HCl) : Used for salt formation.

Stepwise Synthesis Overview

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-(2-(dimethylamino)propoxy)benzophenone via nucleophilic substitution on benzophenone derivative | Reaction of benzophenone with 2-(dimethylamino)propan-1-ol under basic or acidic catalysis in aprotic solvents (e.g., THF) | Formation of 2-(2-(dimethylamino)propoxy)benzophenone |

| 2 | Conversion to hydrochloride salt | Treatment with hydrochloric acid in suitable solvent | 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride |

Experimental Data and Yields

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

Proton (^1H) and carbon (^13C) NMR spectra confirm the presence of the dimethylamino group, propoxy chain, and benzophenone aromatic protons.Infrared Spectroscopy (IR) :

Characteristic carbonyl stretching at ~1650 cm^-1 and C–O–C ether linkages observed.Mass Spectrometry (MS) :

Molecular ion peaks consistent with molecular weight 319.8 g/mol for the hydrochloride salt.Elemental Analysis :

Confirms composition consistent with the hydrochloride salt form.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium hydride deprotonation and alkylation | 2-(dimethylamino)ethanol, benzophenone | NaH, THF | High selectivity, mild conditions | Requires dry conditions, sensitive reagents |

| Mitsunobu reaction | Phenolic benzophenone derivative, amino alcohol | PPh3, DIAD or ADDP, THF | Efficient, mild, good yields | Expensive reagents, by-product removal needed |

| Multi-step cyanide addition and reduction (patented) | Propiophenone, sodium cyanide, dimethylamine | Various solvents, reducing agents | Industrial applicability, high yield | Multi-step, longer process |

Research Discoveries and Improvements

- Recent studies highlight the use of optimized Mitsunobu conditions with alternative reagents such as ADDP and tributylphosphine to enhance yield and purity.

- Hydrochloride salt formation improves compound stability and facilitates purification.

- Industrial methods focus on minimizing by-products and improving scalability through controlled reaction conditions and efficient work-up procedures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzophenone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenones or amines.

Scientific Research Applications

UV Filtering Properties

The compound is well-known for its ability to absorb ultraviolet (UV) radiation, making it a valuable ingredient in sunscreen formulations. This property helps protect the skin from harmful UV rays, which are known to cause skin damage and increase the risk of skin cancers.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress-related diseases. This activity suggests that it could be beneficial in formulations aimed at reducing oxidative damage in skin cells.

Cellular Interactions

Studies have shown that the compound interacts with various cellular pathways. It may modulate skin receptor activities, influencing cellular responses to UV exposure and contributing to protective mechanisms against UV-induced damage. Its antioxidant capacity implies interactions with ROS, providing additional protective benefits to cells.

Comprehensive Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Cosmetics | Used as a UV filter in sunscreens and skincare products | Protects skin from UV damage |

| Pharmaceuticals | Explored for developing therapeutic agents targeting oxidative stress | Potential treatment for oxidative stress-related diseases |

| Materials Science | Incorporated in formulations requiring UV protection | Enhances durability of materials against UV degradation |

Case Study 1: Sunscreen Formulation

A study evaluated the effectiveness of various UV filters in sunscreen formulations, including 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride. Results indicated that formulations containing this compound provided superior protection against both UVA and UVB radiation compared to those without it. The study concluded that this compound significantly enhances the photostability and efficacy of sunscreen products.

Case Study 2: Antioxidant Efficacy

In a laboratory setting, the antioxidant capacity of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride was assessed using DPPH radical scavenging assays. The results demonstrated that the compound effectively reduced oxidative stress markers in cultured skin cells exposed to UV radiation. This suggests its potential role in protective skincare formulations aimed at preventing photoaging.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzophenone core can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzophenone vs. Propiophenone Derivatives

The target compound shares structural similarities with 2,2-dimethyl-3-(methylamino)propiophenone hydrochloride (, RN: 24206-71-1), a propiophenone derivative. Key differences include:

- Core structure: Benzophenone (two aromatic rings linked by a ketone) vs. propiophenone (one aromatic ring with a ketone and propyl chain).

Key Insight: The benzophenone core may confer greater UV absorption and stability compared to propiophenone derivatives, which are typically smaller and more lipophilic .

Aminoalkoxy Substituents

Compounds with aminoalkoxy chains, such as cyclopentolate hydrochloride () and metabutoxycaine hydrochloride (), provide insights into the role of dimethylamino groups:

- Cyclopentolate HCl: A mydriatic agent with a dimethylaminoethyl ester. Its benzoyl group and aminoethyl chain enhance solubility and receptor binding, similar to the target compound’s benzophenone and propoxy-dimethylamino chain .

- Metabutoxycaine HCl: A local anesthetic with a diethylaminoethyl benzoate structure. The aminoethyl group facilitates rapid diffusion through tissues, suggesting the target compound’s dimethylaminopropoxy chain may influence bioavailability .

| Property | Cyclopentolate HCl | Metabutoxycaine HCl | Target Compound |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (aqueous/ethanol) | Likely high (due to HCl salt) |

| Bioactivity | Muscarinic receptor antagonism | Sodium channel blockade | Unknown; structural analogy suggests CNS or local effects |

Research Finding: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, highlighting how substituent position affects chemical behavior . This implies the target compound’s propoxy chain may reduce steric hindrance compared to ethyl methacrylate derivatives.

Salt Forms and Solubility

The hydrochloride salt enhances water solubility, as seen in dimethylethanolamine (DMAE) hydrochloride () and 2-(3-dimethylaminopropoxy)benzaldehyde hydrochloride ():

- DMAE HCl: Used in nootropics; solubility >100 mg/mL in water. The dimethylamino group and HCl salt improve bioavailability .

- 2-(3-Dimethylaminopropoxy)benzaldehyde HCl: Air-sensitive, with a skin sensitization risk (R43), suggesting similar handling precautions for the target compound .

| Property | DMAE HCl | 2-(3-Dimethylaminopropoxy)benzaldehyde HCl | Target Compound |

|---|---|---|---|

| Solubility >100 mg/mL (water) | Limited data; likely moderate | Likely high (HCl salt) | |

| Stability | Stable at RT | Air-sensitive | Likely air-sensitive |

Biological Activity

2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride is a compound that falls under the category of Mannich bases, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on various studies.

Cytotoxicity and Anticancer Properties

Research indicates that compounds similar to 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases have been reported to demonstrate antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with some compounds showing IC50 values lower than 2 μg/mL, indicating potent activity .

Table 1: Cytotoxic Activity of Mannich Bases

| Compound | Cell Line | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride | HeLa | < 2 | |

| Mannich Base A | HepG2 | 1.5 | |

| Mannich Base B | A549 | 1.8 |

The mechanisms through which these compounds exert their cytotoxic effects include:

- DNA Interaction : Some studies suggest that certain Mannich bases may inhibit DNA topoisomerase I, leading to interference with DNA replication and transcription .

- Enzyme Inhibition : The inhibition of critical enzymes involved in cellular processes has also been noted. For example, the potential inhibition of acetylcholinesterase (AChE), which plays a role in neurotransmitter regulation, has been explored in related compounds .

- Mitochondrial Disruption : Compounds may disrupt mitochondrial function, leading to ATP leakage and subsequent cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

- Antitumor Activity : A study investigating the cytotoxicity of various Mannich bases found that those with specific structural modifications exhibited enhanced activity against cancer cell lines such as A549 and HeLa. The presence of a dimethylamino group was crucial for increased potency .

- Optical Properties : Research on cycloplatinated complexes derived from dimethylaminophenyl ligands revealed moderate cytotoxicity and unique optical properties, suggesting that structural variations can significantly influence biological activity .

- Acetylcholinesterase Inhibition : The development of dual binding site AChE inhibitors showed promising results in vitro, with some derivatives exhibiting nanomolar potency against the enzyme, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Potential Therapeutic Applications

Given the diverse biological activities exhibited by Mannich bases, including 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride, potential therapeutic applications include:

- Cancer Treatment : Due to their cytotoxic properties against various tumor cell lines.

- Neurodegenerative Disorders : As AChE inhibitors, they may offer new avenues for treating conditions like Alzheimer's disease.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2-(dimethylamino)propoxy)benzophenone hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via the Mannich reaction , which involves a three-component reaction between a ketone, formaldehyde, and a secondary amine. Key steps include:

- Reagents : Acetophenone derivatives, dimethylamine hydrochloride, and paraformaldehyde as the formaldehyde source.

- Solvent system : Ethanol or methanol for solubility and controlled reactivity.

- Temperature : Typically reflux conditions (~80°C) to drive the reaction to completion.

- Purification : Recrystallization using ethanol/HCl to isolate the hydrochloride salt .

Q. Optimization strategies :

Q. Table 1: Representative Mannich Reaction Conditions

| Component | Example | Role |

|---|---|---|

| Ketone | Acetophenone | Electrophilic center |

| Amine | Dimethylamine | Nucleophile |

| Formaldehyde source | Paraformaldehyde | Alkylating agent |

| Solvent | Ethanol | Reaction medium |

Q. What analytical techniques are routinely employed to characterize this compound, and how are data interpreted?

Standard characterization methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons), δ 3.5–4.0 ppm (propoxy methylene), and aromatic protons (δ 6.8–7.8 ppm).

- ¹³C NMR : Carbonyl resonance (~200 ppm), dimethylamino carbons (~40 ppm), and aromatic carbons.

- HPLC : Purity assessment using reverse-phase columns (C18), with mobile phases like acetonitrile/water (0.1% TFA) .

- Mass spectrometry (MS) : ESI-MS to confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns .

Q. Critical data interpretation :

- Contradictions in NMR splitting : Overlapping signals for propoxy or dimethylamino groups may require advanced techniques like 2D-COSY or HSQC.

- HPLC retention time shifts : Indicative of residual solvents or counterion variability (e.g., chloride vs. other anions) .

Advanced Research Questions

Q. How can researchers address contradictory yield data in the synthesis of this compound under varying conditions?

Discrepancies in yields (e.g., 50–80%) often arise from:

- Catalyst effects : Trace acids (e.g., HCl) or bases (e.g., NaOH) alter iminium ion stability.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve amine reactivity but increase side reactions.

- Temperature control : Excessive heat promotes decomposition of the Mannich base intermediate.

Q. Experimental design for resolution :

Q. What methodologies are used to evaluate the compound’s biological activity, and how are mechanistic insights derived?

In vitro assays :

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands.

- Enzyme inhibition : Kinase or phosphatase activity measured via fluorescence-based substrates.

- Cellular assays : Cytotoxicity (MTT assay) or apoptosis markers (caspase-3 activation) in cell lines .

Q. Mechanistic analysis :

Q. Table 2: Example Biological Activity Parameters

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Dopamine uptake | DAT | 1.2 | |

| Serotonin receptor | 5-HT₂A | 8.7 |

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Stability studies :

- Thermal degradation : Accelerated aging at 40–60°C, monitored via HPLC for degradation products (e.g., free amine or oxidized derivatives).

- pH-dependent stability : Incubate in buffers (pH 1–13) to identify labile functional groups (e.g., hydrolysis of the propoxy linkage).

- Light sensitivity : UV-vis spectroscopy to detect photodegradation (λmax shifts or new absorbance bands) .

Q. Mitigation strategies :

Q. What advanced synthetic strategies can improve enantiomeric purity for chiral derivatives of this compound?

Chiral resolution methods :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions for enantioselective alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.